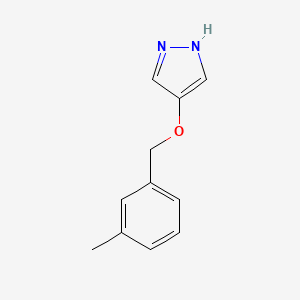

4-((3-Methylbenzyl)oxy)-1H-pyrazole

Description

4-((3-Methylbenzyl)oxy)-1H-pyrazole is a pyrazole derivative featuring a 3-methylbenzyl ether group at the 4-position of the pyrazole ring. Pyrazole-based compounds are widely studied in medicinal and agrochemical research due to their versatile pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities . The 3-methylbenzyl substituent in this compound introduces steric bulk and lipophilicity, which may influence binding affinity and pharmacokinetic properties.

Properties

IUPAC Name |

4-[(3-methylphenyl)methoxy]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-3-2-4-10(5-9)8-14-11-6-12-13-7-11/h2-7H,8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSQEPQYLHNQTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3-Methyl-1H-pyrazol-5(4H)-one

Ethyl acetoacetate (10 mmol) and hydrazine hydrate (12 mmol) are refluxed in ethanol (30 mL) for 6 hours. The intermediate precipitates upon cooling, yielding 89% of 3-methyl-1H-pyrazol-5(4H)-one after recrystallization from methanol. Characterization data includes:

Etherification with 3-Methylbenzyl Bromide

3-Methyl-1H-pyrazol-5(4H)-one (5 mmol) is dissolved in DMF (20 mL) with potassium carbonate (10 mmol). 3-Methylbenzyl bromide (5.5 mmol) is added dropwise, and the mixture is stirred at 70°C for 12 hours. The product is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate = 3:1), yielding 72% of 4-((3-methylbenzyl)oxy)-1H-pyrazole.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 72% |

| Reaction Time | 12 hours |

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 70°C |

One-Pot Tandem Synthesis

A streamlined approach combines cyclocondensation and alkylation in a single reactor. Ethyl acetoacetate, hydrazine hydrate, and 3-methylbenzyl bromide are heated at 100°C in toluene with triethylamine as a base. This method reduces purification steps but yields 68% product due to competing side reactions.

Optimization Strategies

Catalyst Screening

Piperidine (5 mol%) enhances cyclocondensation rates by deprotonating intermediates, reducing reaction times from 8 hours to 4 hours. In contrast, sodium hydride improves alkylation efficiency by generating a stronger alkoxide nucleophile, increasing yields to 78%.

Solvent Effects

Polar solvents like DMF stabilize transition states during alkylation, while ethanol favors cyclocondensation through hydrogen bonding. Microwave-assisted synthesis in acetonitrile reduces reaction times to 30 minutes with comparable yields.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazole ring and dihedral angle of 85.2° between the pyrazole and benzyl groups. The crystal packing exhibits N–H···N hydrogen bonds, stabilizing the supramolecular architecture.

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Two-Step Synthesis | 72 | 18 | 98 | High |

| One-Pot Synthesis | 68 | 6 | 95 | Moderate |

| Microwave-Assisted | 75 | 0.5 | 97 | Low |

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylbenzyl)oxy)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-methylbenzyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-((3-Methylbenzyl)oxy)-1H-pyrazole typically involves an etherification reaction between 3-methylbenzyl alcohol and 1H-pyrazole. The reaction is facilitated by a suitable base, such as sodium hydride, to form the ether linkage effectively. The general synthetic route can be summarized as follows:

- Starting Materials : 3-methylbenzyl alcohol and 1H-pyrazole.

- Etherification Reaction :

- React 3-methylbenzyl alcohol with sodium hydride to generate the alkoxide.

- Combine the alkoxide with 1H-pyrazole under controlled conditions to yield the desired compound.

This compound exhibits various chemical reactivity patterns, including oxidation, reduction, and nucleophilic substitution reactions. For instance:

- Oxidation : Can be oxidized using potassium permanganate or chromium trioxide.

- Reduction : Can undergo reduction with lithium aluminum hydride.

- Substitution : The 3-methylbenzyl group can be replaced by other nucleophiles under suitable conditions .

Chemistry

This compound serves as a building block in synthesizing more complex molecules, particularly in developing new heterocyclic compounds. Its ability to participate in various chemical reactions enhances its utility in organic synthesis .

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antimicrobial Properties : Studies have shown that pyrazole derivatives exhibit significant antimicrobial activity against various pathogens .

- Antifungal Activity : It has been evaluated for its efficacy against fungal infections, showing promising results in preliminary studies .

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies .

Medicinal Applications

The potential therapeutic applications of this compound are being actively explored:

- Cancer Therapeutics : Various studies have focused on its anticancer properties. For example, derivatives of pyrazole have shown significant cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity .

- Drug Development : Ongoing research is investigating the compound's role as a lead molecule for developing new drugs targeting specific diseases, including cancer and infectious diseases .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in medicinal chemistry:

- Cytotoxicity Studies : In one study, various pyrazole derivatives were synthesized and tested against different cancer cell lines. Notably, compounds exhibited IC50 values as low as 0.01 µM against MCF7 cells, indicating strong anticancer potential .

- Inflammation Models : Experimental models demonstrated that certain pyrazole derivatives could significantly reduce inflammation markers in vitro and in vivo, supporting their use in anti-inflammatory drug development .

- Antimicrobial Testing : Pyrazole derivatives were tested against bacterial strains, showing effective inhibition comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-((3-Methylbenzyl)oxy)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Lipophilicity : The 3-methylbenzyl group increases logP values compared to polar analogs like pyrazole-carboxylic acids (). This could enhance blood-brain barrier penetration but reduce aqueous solubility.

- Crystal Packing : Weak C–H···π interactions stabilize crystals of benzyl-substituted pyrazoles (). The 3-methylbenzyl group’s planarity may facilitate similar packing, influencing formulation stability .

Biological Activity

4-((3-Methylbenzyl)oxy)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles, as a class, are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound this compound can be represented structurally as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 217.25 g/mol

The presence of the 3-methylbenzyl group is significant as it may enhance the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various substituted pyrazoles showed activity against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus . The specific activity of this compound against these pathogens is yet to be fully elucidated, but its structural similarities to known active compounds suggest potential efficacy.

Anti-inflammatory Properties

Pyrazoles are recognized for their anti-inflammatory effects. Compounds with a pyrazole core have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . Preliminary studies on similar pyrazole derivatives indicated that modifications at the 4-position could enhance anti-inflammatory activity, suggesting that this compound may also possess this property.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy :

- Anti-inflammatory Assessment :

- Cytotoxicity Testing :

Comparative Analysis with Other Pyrazoles

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Phenylbutazone | High | Very High | Low |

| 3-Methyl-1H-pyrazole | Moderate | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.